molecular formula C11H10N2O4 B13708730 2-(2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetic Acid

2-(2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetic Acid

Katalognummer: B13708730
Molekulargewicht: 234.21 g/mol
InChI-Schlüssel: FPJPVWCQVOCDOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetic Acid is a chemical compound with the molecular formula C11H10N2O4 It is known for its unique structure, which includes an imidazolidine ring fused with a phenyl group and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetic Acid typically involves the reaction of 2-chloroacetic acid with a suitable imidazolidine derivative. One common method is the nucleophilic substitution reaction where 2-chloroacetic acid reacts with di(aminocarbonyl) ester to form the intermediate di(chloroacetyl)imine, which is then hydrolyzed to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different imidazolidine derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially involving the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce different imidazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetic Acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of 2-(2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetic Acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2,5-Dioxo-4,4-diphenyl-imidazolidin-1-yl)acetate
  • (2,4-Dioxoimidazolidin-1-yl)acetic acid
  • (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-

Uniqueness

2-(2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetic Acid is unique due to its specific structure, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H10N2O4

Molekulargewicht

234.21 g/mol

IUPAC-Name

2-(2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid

InChI

InChI=1S/C11H10N2O4/c14-8(15)6-13-10(16)9(12-11(13)17)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,12,17)(H,14,15)

InChI-Schlüssel

FPJPVWCQVOCDOM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2C(=O)N(C(=O)N2)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.